molecular formula C13H22ClN3 B6172639 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride CAS No. 2445792-70-9

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride

Cat. No.: B6172639
CAS No.: 2445792-70-9
M. Wt: 255.8
InChI Key:
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Description

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with diethyl groups at positions 4 and 6, and a piperidin-4-yl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Substitution Reactions: The diethyl groups are introduced at positions 4 and 6 through alkylation reactions using ethyl halides under basic conditions.

    Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidin-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the diethyl groups.

    4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: Similar structure with a piperazine ring instead of a piperidine ring.

Uniqueness

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is unique due to the presence of both diethyl groups and the piperidin-4-yl group, which can confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

2445792-70-9

Molecular Formula

C13H22ClN3

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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